5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1217500-78-1
VCID: VC0173764
InChI: InChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16)
SMILES: B(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O
Molecular Formula: C12H17BN2O3
Molecular Weight: 248.089

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid

CAS No.: 1217500-78-1

Cat. No.: VC0173764

Molecular Formula: C12H17BN2O3

Molecular Weight: 248.089

* For research use only. Not for human or veterinary use.

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid - 1217500-78-1

Specification

CAS No. 1217500-78-1
Molecular Formula C12H17BN2O3
Molecular Weight 248.089
IUPAC Name [2-[(dimethylamino)methyl]-5-(prop-2-enoylamino)phenyl]boronic acid
Standard InChI InChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16)
Standard InChI Key RNZSJWFUMIMTKK-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O

Introduction

Chemical Identity and Physical Properties

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid is a complex organic compound identified by the CAS number 1217500-78-1. It contains a phenylboronic acid core with functional acrylamido and dimethylaminomethyl groups attached to specific positions on the benzene ring. The structural and physicochemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid

PropertyValueSource
Molecular FormulaC12H17BN2O3
Molecular Weight248.089 g/mol
IUPAC Name[2-[(dimethylamino)methyl]-5-(prop-2-enoylamino)phenyl]boronic acid
InChIInChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16)
InChI KeyRNZSJWFUMIMTKK-UHFFFAOYSA-N
SMILESB(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O
Physical StateSolid

The compound features a phenyl ring with a boronic acid group (-B(OH)2) at position 1, a dimethylaminomethyl group (-CH2N(CH3)2) at position 2, and an acrylamido group (-NHCOCH=CH2) at position 5 . This unique arrangement of functional groups contributes to its distinct chemical reactivity and potential biological applications.

Applications in Research

Protein Degrader Building Blocks

One of the primary applications of 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid is in the development of protein degrader building blocks . This application leverages the compound's ability to form reversible covalent bonds with specific functional groups in proteins, potentially allowing for targeted protein degradation strategies.

Organic Synthesis

In organic synthesis, the compound serves as a versatile intermediate due to its multiple functional groups that can participate in various transformations:

  • The boronic acid group can engage in cross-coupling reactions, including Suzuki-Miyaura coupling .

  • The acrylamido functionality provides opportunities for Michael addition reactions and polymerizations.

  • The dimethylamino group can participate in quaternization reactions or serve as a directing group in certain transformations .

pH-Responsive Systems

The pH-sensitivity of phenylboronic acid derivatives makes 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid potentially useful in the development of pH-responsive materials and drug delivery systems . Similar compounds have been utilized to create:

  • pH-responsive hydrogels that can release drugs under specific pH conditions .

  • Self-regulated drug delivery systems that respond to environmental changes .

  • Glucose-sensitive materials utilizing the phenylboronic acid-diol binding interactions .

Biological Activity and Mechanisms

Enzyme Inhibition

Phenylboronic acid derivatives, including compounds similar to 5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid, have demonstrated potential as enzyme inhibitors. This activity is primarily attributed to:

  • The ability of boronic acids to form stable complexes with active site residues in enzymes.

  • Reversible covalent interactions with nucleophilic groups present in enzyme structures.

  • Potential disruption of cellular signaling pathways through specific enzyme targeting.

Antibacterial Activity

Certain phenylboronic acid derivatives have demonstrated antibacterial properties in research settings . For example, phenylboronic acid-functionalized nano-prodrugs have shown inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, particularly in acidic environments . The antibacterial effects were enhanced in acidic conditions (pH 5.0) compared to neutral conditions (pH 7.4), with inhibition rates reaching 96.0% against E. coli and 78.0% against S. aureus at pH 5.0 .

SupplierCatalog InformationQuantityPuritySource
Aladdin ScientificALA-A180262-250mg250 mg≥95%
Vulcan ChemVC0173764VariousNot specified
SRD PharmaA00002624Not specifiedNot specified
Cymit QuimicaDA0015QUNot specifiedNot specified

The compound is typically marketed for research applications, specifically for use in protein degrader building blocks and related research areas .

Comparison with Related Compounds

Several structurally related phenylboronic acid derivatives have been documented in the literature, each with distinct properties and applications:

Table 4: Comparison with Related Phenylboronic Acid Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key DifferencesSource
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid1217500-78-1C12H17BN2O3248.089Base compound
5-Acrylamido-2-(hydroxymethyl)phenylboronic acid1217500-76-9C10H12BNO4221.02Hydroxymethyl instead of dimethylaminomethyl group
2-Acrylamidophenylboronic acid758697-66-4C9H10BNO3Not specifiedAcrylamido group at position 2, no additional functional groups
Phenylboronic acid98-80-6C6H7BO2121.93Simple phenylboronic acid without additional functional groups

These structural variations lead to different physicochemical properties, reactivity patterns, and potential applications in research.

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